molecular formula C23H18FNO3 B6545111 5-(benzyloxy)-N-(2-fluorophenyl)-2-methyl-1-benzofuran-3-carboxamide CAS No. 929451-69-4

5-(benzyloxy)-N-(2-fluorophenyl)-2-methyl-1-benzofuran-3-carboxamide

Cat. No. B6545111
CAS RN: 929451-69-4
M. Wt: 375.4 g/mol
InChI Key: SCMHYVNPZFPELS-UHFFFAOYSA-N
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Description

5-(benzyloxy)-N-(2-fluorophenyl)-2-methyl-1-benzofuran-3-carboxamide (5-BFMC) is an organic compound of the benzofuran class that has been studied for its potential applications in pharmaceuticals and biochemistry. 5-BFMC is a member of the benzofuran family of compounds, which is composed of a benzene ring, a furan ring, and a carboxamide group. 5-BFMC has been extensively studied due to its unique properties and potential applications in drug discovery and development.

Scientific Research Applications

5-(benzyloxy)-N-(2-fluorophenyl)-2-methyl-1-benzofuran-3-carboxamide has been studied for its potential applications in pharmaceuticals and biochemistry. It has been used in a variety of scientific research studies, including those related to drug discovery, drug metabolism, and drug delivery. This compound has also been studied for its potential to act as a selective inhibitor of certain enzymes, such as the cytochrome P450 enzymes, which are involved in the metabolism of drugs.

Mechanism of Action

The mechanism of action of 5-(benzyloxy)-N-(2-fluorophenyl)-2-methyl-1-benzofuran-3-carboxamide is not fully understood. However, it is believed to act as a competitive inhibitor of cytochrome P450 enzymes, which are involved in the metabolism of drugs. In addition, this compound has been shown to inhibit the activity of other enzymes, such as the proteasome, which is involved in the degradation of proteins.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are not yet fully understood. However, it has been shown to inhibit the activity of certain enzymes, such as the cytochrome P450 enzymes, which are involved in the metabolism of drugs. In addition, this compound has been shown to inhibit the activity of other enzymes, such as the proteasome, which is involved in the degradation of proteins.

Advantages and Limitations for Lab Experiments

The advantages of using 5-(benzyloxy)-N-(2-fluorophenyl)-2-methyl-1-benzofuran-3-carboxamide in laboratory experiments include its low toxicity, its ability to inhibit the activity of certain enzymes, and its potential to act as a selective inhibitor of certain enzymes. The limitations of using this compound in laboratory experiments include its relatively low solubility in water, its potential to interfere with other compounds in the reaction mixture, and its potential to produce by-products that can interfere with the results of the experiment.

Future Directions

The potential future directions for research on 5-(benzyloxy)-N-(2-fluorophenyl)-2-methyl-1-benzofuran-3-carboxamide include further studies on its mechanism of action, its potential applications in drug discovery and development, its potential to act as a selective inhibitor of certain enzymes, and its potential to be used as an inhibitor of other enzymes involved in the metabolism of drugs. In addition, further studies could be conducted to explore the biochemical and physiological effects of this compound, as well as its potential to be used as an inhibitor of other enzymes involved in the degradation of proteins.

Synthesis Methods

5-(benzyloxy)-N-(2-fluorophenyl)-2-methyl-1-benzofuran-3-carboxamide can be synthesized through a number of different methods, including a Grignard reaction and a condensation reaction. The Grignard reaction involves the addition of a Grignard reagent to an aldehyde or ketone, followed by the addition of a carboxylic acid. The condensation reaction involves the condensation of a carboxylic acid with an aldehyde or ketone, followed by the addition of a Grignard reagent. Both of these methods have been used to synthesize this compound in the laboratory.

properties

IUPAC Name

N-(2-fluorophenyl)-2-methyl-5-phenylmethoxy-1-benzofuran-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H18FNO3/c1-15-22(23(26)25-20-10-6-5-9-19(20)24)18-13-17(11-12-21(18)28-15)27-14-16-7-3-2-4-8-16/h2-13H,14H2,1H3,(H,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SCMHYVNPZFPELS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=C(O1)C=CC(=C2)OCC3=CC=CC=C3)C(=O)NC4=CC=CC=C4F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H18FNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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